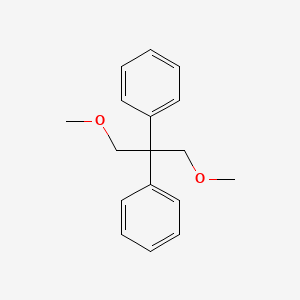![molecular formula C17H14O4S3 B14279383 2-[Di(benzenesulfonyl)methyl]thiophene CAS No. 119715-40-1](/img/structure/B14279383.png)
2-[Di(benzenesulfonyl)methyl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Di(benzenesulfonyl)methyl]thiophene is a heterocyclic compound containing a thiophene ring substituted with a di(benzenesulfonyl)methyl group. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(benzenesulfonyl)methyl]thiophene can be achieved through various methods. One common approach involves the reaction of thiophene with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through electrophilic aromatic substitution, where the benzenesulfonyl group is introduced to the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of thiophene derivatives . These methods provide efficient and scalable routes for the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Di(benzenesulfonyl)methyl]thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzenesulfonyl groups can yield thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .
Applications De Recherche Scientifique
2-[Di(benzenesulfonyl)methyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other advanced materials
Mécanisme D'action
The mechanism of action of 2-[Di(benzenesulfonyl)methyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Di(benzenesulfonyl)thiophene: A similar compound with two benzenesulfonyl groups at the 2 and 5 positions.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Uniqueness
2-[Di(benzenesulfonyl)methyl]thiophene is unique due to the presence of the di(benzenesulfonyl)methyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
119715-40-1 |
|---|---|
Formule moléculaire |
C17H14O4S3 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2-[bis(benzenesulfonyl)methyl]thiophene |
InChI |
InChI=1S/C17H14O4S3/c18-23(19,14-8-3-1-4-9-14)17(16-12-7-13-22-16)24(20,21)15-10-5-2-6-11-15/h1-13,17H |
Clé InChI |
PTOSJLSTIKAOJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)


![N-(4-Methoxyphenyl)-1,2-dihydronaphtho[2,1-b]furan-1-amine](/img/structure/B14279365.png)

![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)



